2,4-diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
2,4-diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3O2/c25-24(26,27)32-19-13-11-18(12-14-19)29-23(31)20-15-28-22(17-9-5-2-6-10-17)30-21(20)16-7-3-1-4-8-16/h1-15H,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEVDAOMJNQFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide typically involves multiple steps, starting with the formation of the pyrimidine core. One common synthetic route includes the reaction of a suitable pyrimidine derivative with phenyl groups and a trifluoromethoxyphenyl group under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction can produce amines.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: Research is ongoing to determine its efficacy in treating certain medical conditions.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
When compared to similar compounds, 2,4-Diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide stands out due to its unique structure and properties. Similar compounds may include other pyrimidine derivatives or compounds with trifluoromethoxy groups. The differences in their molecular structures can lead to variations in their chemical reactivity and biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrimidine-Carboxamide Derivatives
- Trifluoromethoxy vs.
- Phenyl vs. Piperazine Substitutions : Piperazine-containing derivatives (e.g., ) exhibit enhanced solubility due to the basic nitrogen, whereas the target’s phenyl groups may favor π-π stacking interactions in hydrophobic binding pockets .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data (Hypothetical for Target Compound)
- CNS Penetration : Vepafestinib’s alkyne and morpholine groups facilitate blood-brain barrier crossing, whereas the target compound’s bulky trifluoromethoxy-phenyl group may limit CNS access .
- Antimicrobial Potential: Pyrimidine derivatives with halogenated aryl groups (e.g., ) show antibacterial activity, suggesting the target compound could share similar applications if optimized .
Crystallographic and Conformational Insights
- Hydrogen Bonding : In , pyrimidine derivatives exhibit intramolecular N–H⋯N hydrogen bonds that stabilize conformation. The target compound’s carboxamide group may form similar interactions, influencing binding to biological targets .
- Dihedral Angles: The dihedral angles between pyrimidine and aryl groups in (12–86°) suggest conformational flexibility, which could be critical for target engagement.
Biological Activity
2,4-Diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, anticancer, and enzyme-inhibitory effects, supported by relevant case studies and research findings.
- Molecular Formula : C24H16F3N3O2
- Molecular Weight : 435.4 g/mol
- CAS Number : 321433-25-4
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 2,4-diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide. The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Table 1: Inhibition of COX-2 Activity
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 2,4-Diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide | TBD | |
| Celecoxib | 0.04 ± 0.01 |
The specific IC50 value for this compound is yet to be determined; however, it is anticipated to be competitive with existing COX-2 inhibitors based on structure-activity relationship (SAR) studies.
Anticancer Activity
The compound's potential as an anticancer agent has also been evaluated. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others.
Case Study: Cytotoxicity Against MCF-7 Cells
In a study assessing the cytotoxicity of various pyrimidine derivatives, 2,4-diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide exhibited significant inhibitory effects on MCF-7 cell proliferation. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on several enzymes relevant to disease mechanisms:
- Cholinesterases : The compound shows competitive inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases. Table 2: Enzyme Inhibition Data
- Lipoxygenases : Preliminary data suggest that this compound may also inhibit lipoxygenases involved in inflammatory pathways, similar to other pyrimidine derivatives.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethoxy group is believed to enhance the lipophilicity and biological activity of the compound. Studies indicate that electron-withdrawing groups can significantly influence the interaction with target enzymes and receptors.
Q & A
Basic: What are the key synthetic routes for preparing 2,4-diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrimidine core via cyclocondensation of β-diketones or amidines. Subsequent functionalization includes:
- Suzuki-Miyaura coupling for introducing phenyl groups at positions 2 and 4 .
- Carboxamide formation via coupling reactions (e.g., HATU/DMAP-mediated) with 4-(trifluoromethoxy)aniline .
Optimization strategies : - Temperature : Maintain 80–100°C during cyclocondensation to minimize side products.
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates .
- Catalyst screening : Pd(PPh₃)₄ for Suzuki coupling improves yield (>75%) .
Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance target binding affinity?
Answer:
SAR studies focus on:
- Pyrimidine core modifications : Replacing the 5-carboxamide with sulfonamide or urea groups to alter hydrogen-bonding interactions .
- Trifluoromethoxy substitution : Fluorine atoms enhance metabolic stability and membrane permeability; replacing with -OCF₂H may reduce steric hindrance .
- Phenyl group substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position improves π-stacking with hydrophobic pockets in target proteins .
Methodology : - Use combinatorial libraries to screen substituent effects .
- Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of phenyl and trifluoromethoxy groups (e.g., δ 8.2 ppm for pyrimidine protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 485.12) .
Advanced: What strategies resolve contradictions between in vitro bioactivity and in vivo pharmacokinetic profiles?
Answer:
- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of the trifluoromethoxy group) .
- Prodrug design : Mask the carboxamide as an ester to improve oral bioavailability .
- Pharmacokinetic modeling : Apply compartmental models to correlate in vitro IC₅₀ with plasma exposure levels .
Case study : Analogues with improved Caco-2 permeability (>5 × 10⁻⁶ cm/s) showed better in vivo efficacy despite moderate in vitro activity .
Basic: Which functional groups in the compound are most reactive, and how do they influence stability?
Answer:
- Pyrimidine ring : Susceptible to nucleophilic attack at C2 and C4; stabilize by electron-donating substituents .
- Trifluoromethoxy group : Hydrolytically stable but prone to oxidative degradation under UV light .
- Carboxamide : Hydrolysis-resistant under physiological pH but reactive in strong acids/bases .
Stabilization methods : Lyophilization under inert gas (N₂) and storage at -20°C in amber vials .
Advanced: How does computational modeling predict interactions between this compound and its target protein?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate binding poses. Key interactions:
- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å indicates robust interaction) .
Validation : Overlay docking results with X-ray crystallography data (e.g., PDB: 9D6) .
Advanced: What in vivo models are appropriate for evaluating therapeutic potential, and how are efficacy metrics established?
Answer:
- Xenograft models : Use immunodeficient mice implanted with human cancer cells (e.g., K562 leukemia) to assess tumor regression .
- Dose optimization : Conduct MTD (maximum tolerated dose) studies; efficacy is measured as % tumor growth inhibition (TGI) vs. controls .
- Biomarker analysis : Monitor phosphorylated Abl/Src kinases in plasma via ELISA to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
